molecular formula C7H7BrClN3 B1375690 6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride CAS No. 1392102-12-3

6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride

Cat. No. B1375690
M. Wt: 248.51 g/mol
InChI Key: URYRZZMCJJBSSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromoimidazo[1,2-a]pyridin-2-amine is a chemical compound with the molecular formula C7H6BrN3 . It is used in organic syntheses and as pharmaceutical intermediates . The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine .


Synthesis Analysis

The synthesis of new imidazo[1,2-a]pyridines carrying biologically active hydrazone functionality has been reported . The newly synthesized intermediates and final compounds were characterized by various spectral techniques such as FTIR, 1H NMR, 13C NMR, and mass spectral and elemental analysis studies .


Molecular Structure Analysis

The molecular structure of 6-Bromoimidazo[1,2-a]pyridin-2-amine is represented by the linear formula C7H6BrN3 .


Chemical Reactions Analysis

6-Bromoimidazo[1,2-a]pyridin-2-amine is involved in various chemical reactions. For instance, it is used in the synthesis of new imidazo[1,2-a]pyridines carrying biologically active hydrazone functionality . It is also used in the synthesis of 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate .


Physical And Chemical Properties Analysis

6-Bromoimidazo[1,2-a]pyridin-2-amine is a solid compound . It has a molecular weight of 212.05 . It is slightly soluble in water .

Scientific Research Applications

1. Organic Syntheses and Pharmaceutical Intermediates

  • Summary of Application : This compound is used in organic syntheses and as pharmaceutical intermediates . The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine .
  • Methods of Application : The compound 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate 6 was synthesized in 5 steps from 6-bromoimidazo[1,2-a]pyridine using [2-14C] cyanoacetamide as the source of the radiolabel .

2. Antituberculosis Agents

  • Summary of Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods of Application : The development of these anti-TB compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

3. Chemodivergent Synthesis

  • Summary of Application : This compound is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
  • Methods of Application : The compound was synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .

4. Anticancer Agents

  • Summary of Application : 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivatives, which can be synthesized from 6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride, have been evaluated as potent anticancer agents by dual targeting Aurora kinase and ROR1 .

5. Synthesis of Hydrazone Functionality

  • Summary of Application : This compound is used in the synthesis of new imidazo[1,2-a]pyridines carrying biologically active hydrazone functionality .
  • Methods of Application : The compound was synthesized from aminopyridine and suitably substituted 1,2,4-triazole moieties .

6. Anticonvulsant Studies

  • Summary of Application : This compound is used in anticonvulsant studies . Some of the new compounds displayed remarkable anticonvulsant properties .
  • Results or Outcomes : Particularly, compounds carrying hydrogen bond donor groups, viz. hydroxyl and amine moieties, exhibited complete protection against seizure and their results are comparable to that of standard drug diazepam .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . It is incompatible with strong oxidizing agents .

Future Directions

The development of new safer AEDs with proper mechanism of action may circumvent the shortcomings of current anticonvulsants . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3.ClH/c8-5-1-2-7-10-6(9)4-11(7)3-5;/h1-4H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYRZZMCJJBSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride
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6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride
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6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride
Reactant of Route 4
6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride
Reactant of Route 5
6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride
Reactant of Route 6
6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride

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